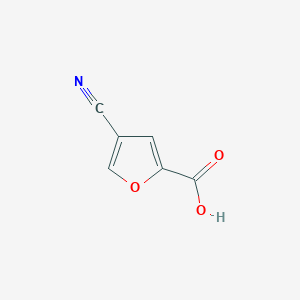
4-Cyanofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanofuran-2-carboxylic acid (CFCA) is an organic compound with the molecular formula C6H3NO3 . It is an important building block for the synthesis of various chemical compounds.
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring with a cyano group at the 4-position and a carboxylic acid group at the 2-position .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It has a molecular weight of 137.09 . The compound is typically stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-Cyanofuran-2-carboxylic acid and its derivatives play a crucial role in the synthesis of complex organic molecules. For instance, derivatives of 4-aminofuroxan-3-carboxylic acid, obtained through reactions involving 4-Amino-3-cyanofuroxan, showcase the potential of cyanofuran compounds in creating novel heterocyclic structures (Andrianov, 1997). Similarly, the carbopalladation of nitriles has been employed to synthesize 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives, demonstrating the versatility of cyanofuran derivatives in organic synthesis (Tian et al., 2003).
Biocatalyst Inhibition by Carboxylic Acids
The impact of carboxylic acids, including those related to cyanofuran structures, on biocatalysis has been studied to understand their inhibitory effects on microbes used in biotechnological applications. Such research is vital for developing strategies to enhance the robustness of microbial strains used in industrial processes (Jarboe et al., 2013).
Environmental Applications
Research into the adsorption properties of various materials for removing pesticides from aqueous solutions has implications for environmental cleanup and pollution control. For example, studies have shown the potential of using carbon slurry and other industrial wastes as effective adsorbents for pesticides like carbofuran, which indirectly relates to the broader context of cyanofuran derivatives in environmental science (Gupta et al., 2006).
Advances in C–CN Bond Formation
The versatility of the cyano group in cyanofuran compounds is highlighted by its role in facilitating transformations into a multitude of functional groups. This attribute makes cyanofurans valuable intermediates in the synthesis of natural scaffolds and practical synthetic compounds (Ping et al., 2016).
Biofuranic Compound Development
The assembly of bio-based compounds, such as 2,5-furandicarboxylic acid with metal ions to create metal-FDCA hybrids, showcases the potential of cyanofuran derivatives in developing materials with porous structures and acid-base bifunctionality. These materials have shown promise in redox conversion processes, underlining the significance of cyanofuran derivatives in sustainable chemistry applications (Li et al., 2017).
Safety and Hazards
The safety information for 4-Cyanofuran-2-carboxylic acid indicates that it may pose certain hazards. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-cyanofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO3/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLAJNQYJPKTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

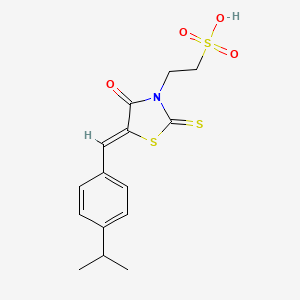
![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2697835.png)

![2-[(2-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2697837.png)
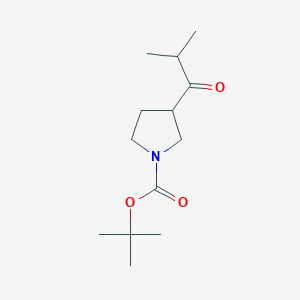
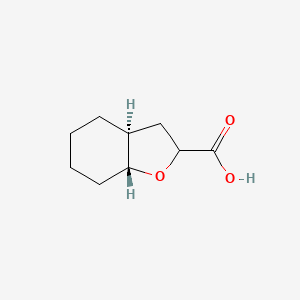
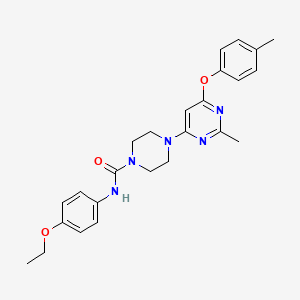
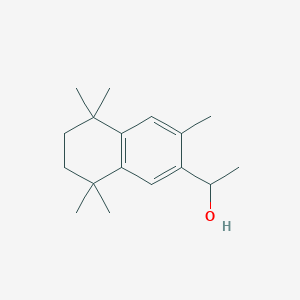
![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2697846.png)
![2-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2697848.png)
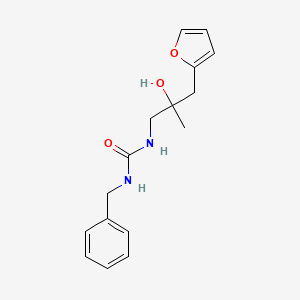
![N-(2,3-dimethylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2697851.png)

